tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate
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Overview
Description
tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate: is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a tert-butyl ester group and an imidazolidinone ring, which is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate typically involves the reaction of tert-butyl chloroacetate with an imidazolidinone derivative. The reaction is usually carried out in the presence of a base such as sodium hydride in a dry aprotic solvent like acetonitrile . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: Its imidazolidinone ring is a common motif in many biologically active molecules, making it a valuable intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound features a similar tert-butyl ester group but has a different ring structure.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Another compound with a tert-butyl ester group but a different heterocyclic ring.
Uniqueness: tert-Butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate is unique due to its specific combination of the imidazolidinone ring and the phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H18N2O4 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-11(18)9-17-13(19)12(16-14(17)20)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,20) |
InChI Key |
LYHMOFACRDAQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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